1-Amino-4-phenylbut-3-en-2-ol

Neuraminidase inhibition Anti-influenza drug discovery Scaffold hopping

1-Amino-4-phenylbut-3-en-2-ol (CAS 100423-08-3, molecular formula C₁₀H₁₃NO, MW 163.22 g/mol) is a chiral β-amino alcohol characterized by a trans-(E)-configured styryl double bond, a free primary amine at C1, and a secondary hydroxyl at C2. Originally disclosed in US3420853A as a β-sympatholytic agent with prolonged duration of action , it was re-discovered in 2018 by Lu et al.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B15315530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4-phenylbut-3-en-2-ol
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(CN)O
InChIInChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7,10,12H,8,11H2/b7-6+
InChIKeyUTHAMCDUNPPWGL-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-4-phenylbut-3-en-2-ol: A Chiral Amino Alcohol Scaffold with Dual Neuraminidase Inhibitory and β-Sympatholytic Activity for Targeted Procurement


1-Amino-4-phenylbut-3-en-2-ol (CAS 100423-08-3, molecular formula C₁₀H₁₃NO, MW 163.22 g/mol) is a chiral β-amino alcohol characterized by a trans-(E)-configured styryl double bond, a free primary amine at C1, and a secondary hydroxyl at C2. Originally disclosed in US3420853A as a β-sympatholytic agent with prolonged duration of action [1], it was re-discovered in 2018 by Lu et al. as a novel neuraminidase (NA) inhibitor scaffold, where the parent compound (designated C1) demonstrated IC₅₀ = 106 µM against influenza NA [2]. The compound serves both as a bioactive lead structure and as a versatile chiral building block, with the (R)-enantiomer (CAS 2227875-87-6) and (S)-enantiomer (CAS 2227778-57-4) both commercially available for research use.

Why Generic Substitution Fails for 1-Amino-4-phenylbut-3-en-2-ol: Scaffold Geometry, Functional Group Topology, and Stereochemical Constraints


Generic substitution of 1-amino-4-phenylbut-3-en-2-ol with structurally similar amino alcohols—such as 2-amino-1-arylethan-1-ol derivatives, saturated 1-amino-4-phenylbutan-2-ol analogs, or amino alcohols lacking the trans-olefin—is not functionally equivalent because the (E)-styryl double bond imposes a rigid, extended π-conjugated topology that positions the terminal phenyl group, the C2 hydroxyl, and the C1 primary amine in a defined spatial arrangement critical for target engagement. Lu et al. demonstrated that 2-amino-1-arylethan-1-ol derivatives (which differ by one carbon in the backbone and lack the trans double bond) exhibit inferior NA inhibitory activity compared to compound C1 [1]. Furthermore, molecular docking studies revealed that both the NH₂ and OH groups of the (E)-configured scaffold form essential hydrogen bonds within the NA active site [1]. Substituting the (E)-alkene with a saturated ethylene linker or altering the relative stereochemistry at C2 abolishes the rigid pharmacophore geometry required for productive binding. The patent literature further establishes that the β-sympatholytic activity of this scaffold is sensitive to the N-substituent pattern, with unsubstituted or isopropyl-amino derivatives showing distinct duration-of-action profiles relative to bulkier N-alkylated analogs [2]. These multi-target structural determinants mean that procurement of the exact (E)-1-amino-4-phenylbut-3-en-2-ol scaffold—not merely an 'amino alcohol'—is mandatory for reproducible biological outcomes.

Quantitative Differentiation Evidence for 1-Amino-4-phenylbut-3-en-2-ol: Head-to-Head Comparisons Against Structural Analogs, Lead Compounds, and Clinical Benchmarks


Neuraminidase Inhibitory Activity: (E)-1-Amino-4-phenylbut-3-en-2-ol (C1) vs. 2-Amino-1-arylethan-1-ol Derivatives

In the 2018 study by Lu et al., compound C1 ((E)-1-amino-4-phenylbut-3-en-2-ol) was compared against a series of 2-amino-1-arylethan-1-ol derivatives in a fluorescence-based neuraminidase inhibition assay. The in vitro evaluation demonstrated that C1 exhibited superior inhibitory activity relative to the 2-amino-1-arylethan-1-ol scaffold, which differs by one fewer backbone carbon and lacks the (E)-styryl double bond that enforces the extended pharmacophore conformation [1]. The IC₅₀ of C1 against NA was determined to be 106,000 nM (106 µM) [2]. Although the absolute potency is moderate, the scaffold's advantage over the comparator class lies in its ability to be further derivatized: sulfonation at the NH₂ group with 4-methoxybenzenesulfonyl chloride yielded inhibitor II with an IC₅₀ of 6.4 µM—a 16.6-fold potency improvement [1]. This demonstrates that the C1 scaffold provides a productive starting geometry for structure-based optimization, whereas the 2-amino-1-arylethan-1-ol series did not yield similarly tractable SAR.

Neuraminidase inhibition Anti-influenza drug discovery Scaffold hopping

Sulfonated Derivative vs. Parent C1: Direct Quantification of the Derivatization-Driven Potency Gain

A direct head-to-head comparison within the same study and assay system shows that sulfonation of C1 with 4-methoxybenzenesulfonyl chloride produces inhibitor II, which achieves an IC₅₀ of 6.4 µM against neuraminidase—a 16.6-fold improvement over the parent C1 (IC₅₀ = 106 µM) [1]. Molecular docking of inhibitor II into the NA active site identified that the hydrogen atoms in both the NH₂ and OH groups are critical for binding potency [1]. This internal SAR comparison establishes that C1 is not merely a standalone bioactive but a derivatizable platform: the free NH₂ group serves as a functional handle for sulfonylation, acylation, or alkylation chemistry that can substantially modulate target affinity.

Structure-activity relationship Neuraminidase inhibitor optimization Sulfonamide derivatization

β-Sympatholytic Duration of Action: N-Unsubstituted 1-Amino-4-phenylbut-3-en-2-ol Derivatives vs. Known β-Blocker

US Patent 3,420,853 discloses that 1-amino-4-phenyl-3-buten-2-ol derivatives possess β-sympatholytic activity with a substantially prolonged duration of action. In experiments using an isolated guinea pig atrium preparation suspended in Ringer solution and connected to a frequency counter, the addition of N-isopropylnoradrenaline produced a strong frequency increase; the ability of compounds according to the invention to suppress this effect was measured [1]. A specific compound of Formula II within the patent (an N-substituted 1-amino-4-phenylbut-3-en-2-ol derivative) demonstrated activity lasting over 6 hours, which was described as lasting 'many hours longer' than the known comparator β-sympatholytic agent u-(isopropylaminomethyl)-2-naphthalene methanol [1]. This prolonged pharmacodynamic profile is attributed to the unique 1-amino-4-phenyl-3-buten-2-ol scaffold geometry.

β-Sympatholytic activity Cardiovascular pharmacology Duration of action

Stereochemical Configuration at C2: Impact on Biological Target Engagement

The C2 position of 1-amino-4-phenylbut-3-en-2-ol is a chiral center, yielding (R)- and (S)-enantiomers with distinct three-dimensional pharmacophore presentations. The (E)-configuration of the double bond, combined with the absolute stereochemistry at C2, determines whether the NH₂, OH, and phenyl groups adopt the spatial arrangement required for simultaneous hydrogen bonding within the neuraminidase active site [1]. Molecular docking of the sulfonated derivative into NA revealed that the H atoms in both the NH₂ and OH groups are the key determinants of potency [1]. Although the 2018 study did not report separate IC₅₀ values for each enantiomer, the documented importance of both hydrogen bond donors—whose relative geometry depends on C2 stereochemistry—establishes that racemic mixtures and incorrect enantiomers cannot be assumed to be functionally equivalent. Commercially, the (R)-enantiomer (CAS 2227875-87-6) and (S)-enantiomer (CAS 2227778-57-4) are available as discrete chemical entities , enabling enantiopure procurement for structure-activity studies.

Chiral amino alcohol Enantioselective activity Stereochemistry-activity relationship

Scaffold Comparison: (E)-1-Amino-4-phenylbut-3-en-2-ol vs. Epigoitrin as NA Inhibitor Lead Compound

The discovery of C1 as a neuraminidase inhibitor originated from a scaffold-hopping exercise using epigoitrin—a natural product with established but weak NA inhibitory activity—as the initial lead compound [1]. Epigoitrin (a 2-thiooxazolidine-containing natural product) and 1-amino-4-phenylbut-3-en-2-ol represent fundamentally different chemotypes: epigoitrin contains a cyclic thiooxazolidine core, whereas C1 features an acyclic β-amino alcohol backbone with an (E)-styryl side chain. The Lu et al. study synthesized a series of 1-amino-2-alkanols and found that C1 exhibited superior NA inhibitory activity compared to the epigoitrin starting point, representing a successful scaffold-hop from a natural product to a synthetically accessible amino alcohol [1]. The C1 scaffold's advantage over epigoitrin lies in its synthetic tractability: the acyclic structure permits modular derivatization at both the NH₂ (via sulfonylation, acylation, or alkylation) and OH (via etherification or esterification) positions, enabling systematic SAR exploration that is not feasible with the conformationally constrained epigoitrin core.

Lead compound evolution Neuraminidase inhibitor Natural product-inspired design

High-Impact Research and Industrial Application Scenarios for 1-Amino-4-phenylbut-3-en-2-ol Based on Quantified Differentiation Evidence


Anti-Influenza Neuraminidase Inhibitor Lead Optimization Using the C1 Scaffold as a Derivatizable Starting Point

Medicinal chemistry teams pursuing novel influenza neuraminidase inhibitors with non-oseltamivir chemotypes can deploy (E)-1-amino-4-phenylbut-3-en-2-ol (C1) as a synthetically tractable scaffold for systematic SAR exploration. The evidence demonstrates that the parent C1 (IC₅₀ = 106 µM) can be converted to inhibitor II (IC₅₀ = 6.4 µM) through a single sulfonylation step at the NH₂ group—a 16.6-fold potency gain [1]. The free NH₂ and OH groups provide two orthogonal derivatization handles, enabling parallel library synthesis to explore sulfonamide, amide, carbamate, and ether series. Docking studies confirm that both H-bond donors engage the NA active site [1], guiding rational design. This scenario is particularly relevant for groups targeting oseltamivir-resistant influenza strains, where structurally novel NA inhibitors are urgently needed. Procurement should specify the (E)-isomer and desired enantiomeric purity (R or S) based on the intended docking pose.

Cardiovascular Pharmacology: Prolonged-Action β-Sympatholytic Probe Development

Researchers investigating β-adrenergic receptor pharmacology can leverage the prolonged β-sympatholytic activity of 1-amino-4-phenylbut-3-en-2-ol derivatives documented in US3420853A. In isolated guinea pig atrium experiments, an N-substituted derivative of this scaffold suppressed N-isopropylnoradrenaline-induced chronotropic stimulation for over 6 hours—'many hours longer' than the known β-sympatholytic u-(isopropylaminomethyl)-2-naphthalene methanol [2]. This extended duration makes the scaffold suitable for ex vivo organ bath studies requiring sustained receptor blockade without repeated compound addition, and for in vivo models where prolonged β-blockade is desired. The scaffold's structural distinction from classical aryloxypropanolamine β-blockers also offers a tool for probing β-receptor subtype selectivity through a non-canonical pharmacophore.

Chiral Building Block for Asymmetric Synthesis in Medicinal Chemistry

The chiral C2 center of 1-amino-4-phenylbut-3-en-2-ol, combined with the rigidifying (E)-styryl double bond and the two chemically distinct functional groups (primary amine and secondary alcohol), positions this compound as a versatile enantiopure building block. Both the (R)-enantiomer (CAS 2227875-87-6) and (S)-enantiomer (CAS 2227778-57-4) are commercially available , enabling their use in the asymmetric synthesis of more complex bioactive molecules—including bestatin analogs (which share the 3-amino-2-hydroxy-4-phenylbutane motif), γ-amino acid derivatives, and chiral ligands for transition-metal catalysis. The rigid (E)-alkene provides conformational constraint not available in saturated 1-amino-4-phenylbutan-2-ol analogs, which can improve stereochemical outcomes in downstream transformations. Procurement in enantiopure form is essential for maintaining enantiomeric excess in multi-step synthetic sequences.

Structural Biology Probe for Influenza Neuraminidase Active Site Characterization

The co-crystal structure or docking pose of inhibitor II bound to neuraminidase—showing that the H atoms of both NH₂ and OH groups form key interactions within the active site [1]—validates the use of this scaffold as a structural biology tool. The relatively small size (MW 163.22) and the defined geometry enforced by the (E)-double bond make C1 and its derivatives suitable for fragment-based drug discovery (FBDD) campaigns targeting NA. The scaffold can serve as a validated fragment hit for SAR-by-crystallography approaches, where the phenyl ring explores hydrophobic pocket occupancy, the NH₂ engages acidic residues, and the C2-OH provides an additional H-bond anchor. Procurement of the compound in high purity (>95%) with confirmed (E)-geometry by NMR is recommended for reproducible crystallography or STD-NMR experiments.

Quote Request

Request a Quote for 1-Amino-4-phenylbut-3-en-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.